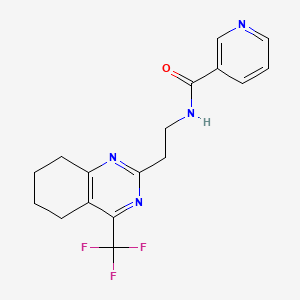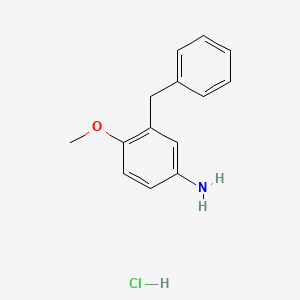
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide” is a complex organic compound. It is related to “4-(Trifluoromethyl)nicotinamide (TFNA-AM)”, which is a metabolite of Flonicamid, a novel insecticide with a rapid inhibitory effect against aphid feeding .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, a synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide involves using 4-(trifluoromethyl)nicotinamide and chloroacetonitrile as raw materials, synthesized under the existence of an acid-binding agent . Another method involves the synthesis of 4-(Trifluoromethyl)nicotinamide by adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask .Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, into drug molecules has gained prominence due to their impact on pharmacological properties. In the past two decades, several FDA-approved drugs have featured the TFM group. Researchers have synthesized and studied these compounds for their potential therapeutic effects. Investigating the chemical properties, pharmacokinetics, and pharmacodynamics of TFM-containing drugs is crucial for advancing drug discovery .
Anticancer Agents
The TFM group has been strategically incorporated into quinazoline derivatives to design novel anticancer agents. These compounds exhibit promising activity against cancer cell lines, including PC3, K562, and HeLa. Researchers have explored their mechanisms of action and evaluated their efficacy in preclinical studies. Understanding the structure-activity relationships of TFM-containing quinazolines can guide the development of targeted therapies .
Neurological Disorders
Fluorinated compounds, including those with TFM groups, have shown potential in treating neurological disorders. Researchers investigate their interactions with neurotransmitter receptors, ion channels, and transporters. The TFM moiety may enhance blood-brain barrier penetration and modulate neuroreceptor activity, making it an intriguing target for drug development in neurology .
Metabolic Diseases
The TFM group’s presence in drug molecules has implications for metabolic disorders such as diabetes and obesity. Researchers explore its effects on enzyme inhibition, receptor binding, and metabolic pathways. Investigating TFM-containing compounds as potential therapeutics for metabolic syndrome is an active area of research .
Antioxidant Properties
Cutaneous aging and photoaging are associated with decreased fibroblast activity and altered extracellular matrix (ECM) protein levels. The TFM group’s presence in compounds may contribute to antioxidant effects, protecting skin cells from oxidative stress. Understanding the molecular mechanisms underlying these effects is essential for developing skincare products and anti-aging treatments .
Agrochemicals and Catalysis
Beyond medicine, organofluorine compounds play a role in agrochemicals and catalysis. Researchers explore TFM-containing molecules as potential herbicides, insecticides, and catalysts. Their unique reactivity and stability make them valuable tools in synthetic chemistry and industrial processes .
properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBAHGPHUJBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)


phosphonium iodide](/img/structure/B3011240.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)